molecular formula C21H26N4O2 B7150882 N-[[2-(diethylaminomethyl)phenyl]methyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide

N-[[2-(diethylaminomethyl)phenyl]methyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide

Cat. No.: B7150882
M. Wt: 366.5 g/mol
InChI Key: ZMQFLIGUORHOLF-UHFFFAOYSA-N
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Description

N-[[2-(diethylaminomethyl)phenyl]methyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(diethylaminomethyl)phenyl]methyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide typically involves the condensation of o-phenylenediamine with various aldehydes or acids. One common method includes the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate under acidic conditions . Another approach involves the use of aromatic aldehydes in the presence of a catalyst to facilitate the formation of the benzimidazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[[2-(diethylaminomethyl)phenyl]methyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups into the benzimidazole core .

Mechanism of Action

The mechanism of action of N-[[2-(diethylaminomethyl)phenyl]methyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[2-(diethylaminomethyl)phenyl]methyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. Its diethylaminomethyl group enhances its ability to interact with biological targets, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

N-[[2-(diethylaminomethyl)phenyl]methyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-4-25(5-2)14-17-9-7-6-8-16(17)13-22-20(26)15-10-11-18-19(12-15)24(3)21(27)23-18/h6-12H,4-5,13-14H2,1-3H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQFLIGUORHOLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=CC=C1CNC(=O)C2=CC3=C(C=C2)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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